5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid
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Overview
Description
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in industries such as textiles, printing, and pharmaceuticals due to their stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 2-amino-8-hydroxy-6-sulfonaphthalen-1-ylamine, followed by coupling with 3,3’-dimethyl[1,1’-biphenyl]-4-ylamine. The final step involves the azo coupling reaction with salicylic acid under controlled pH conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled to optimize the synthesis process. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Mechanism of Action
The mechanism of action of 5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid involves its interaction with specific molecular targets. The compound’s azo groups can undergo reduction in biological systems, leading to the release of active amines that interact with cellular pathways. These interactions can modulate various biological processes, such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-[[2-[(2-amino-8-hydroxy-6-sulpho-1-naphthyl)azo]-4-sulphophenyl]sulphonylsalicylic acid: Another azo dye with similar structural features.
3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one: A compound with similar azo linkages but different aromatic rings.
Uniqueness
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
94022-43-2 |
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Molecular Formula |
C31H25N5O7S |
Molecular Weight |
611.6 g/mol |
IUPAC Name |
5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C31H25N5O7S/c1-16-11-18(4-8-25(16)34-33-21-6-10-27(37)23(14-21)31(39)40)19-5-9-26(17(2)12-19)35-36-30-24(32)7-3-20-13-22(44(41,42)43)15-28(38)29(20)30/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43) |
InChI Key |
BSRHQNUCTUCPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)C)N=NC5=CC(=C(C=C5)O)C(=O)O |
Origin of Product |
United States |
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